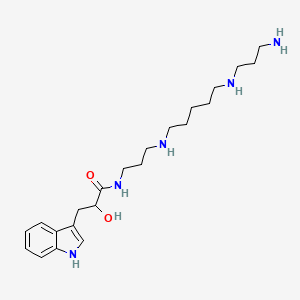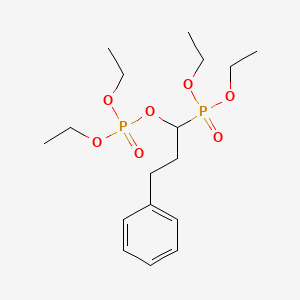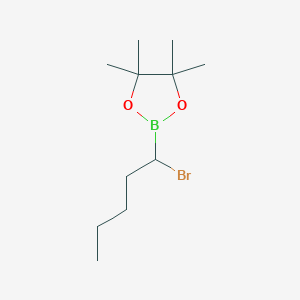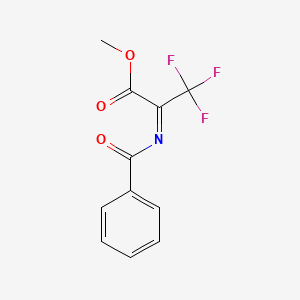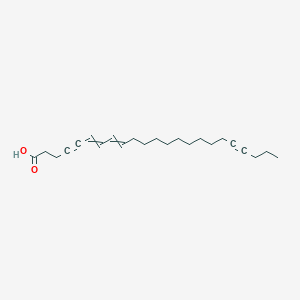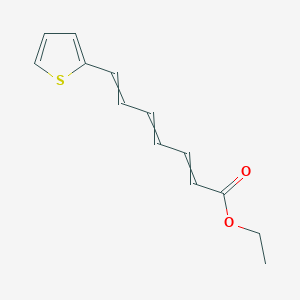
Piperazine, 1-(1-oxodecyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(1-oxodecyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group and a decanoyl group attached to the piperazine ring
準備方法
The synthesis of Piperazine, 1-(1-oxodecyl)-4-phenyl- typically involves the reaction of piperazine with 1-bromodecane and phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
化学反応の分析
Piperazine, 1-(1-oxodecyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or decanoyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
Piperazine, 1-(1-oxodecyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infections.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the synthesis of other chemical compounds and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(1-oxodecyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Piperazine, 1-(1-oxodecyl)-4-phenyl- can be compared with other piperazine derivatives, such as:
- Piperazine, 1-(1-oxodecyl)-4-methyl-
- Piperazine, 1-(1-oxodecyl)-4-ethyl-
- Piperazine, 1-(1-oxodecyl)-4-propyl-
These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The uniqueness of Piperazine, 1-(1-oxodecyl)-4-phenyl- lies in the presence of the phenyl group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
150558-02-4 |
|---|---|
分子式 |
C20H32N2O |
分子量 |
316.5 g/mol |
IUPAC名 |
1-(4-phenylpiperazin-1-yl)decan-1-one |
InChI |
InChI=1S/C20H32N2O/c1-2-3-4-5-6-7-11-14-20(23)22-17-15-21(16-18-22)19-12-9-8-10-13-19/h8-10,12-13H,2-7,11,14-18H2,1H3 |
InChIキー |
GBGWDNHHMJAXDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


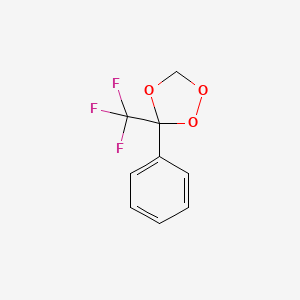
-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)


